![molecular formula C9H11N3 B13104640 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine is a heterocyclic compound that belongs to the pyridopyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired compound.
For example, the reaction of 2-aminopyridine with acetaldehyde in the presence of hydrochloric acid can produce this compound. The reaction conditions typically involve heating the mixture to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce dihydro or tetrahydro derivatives, and substitution can result in various substituted pyridopyrimidines.
Applications De Recherche Scientifique
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as dyes, pigments, or polymers.
Mécanisme D'action
The mechanism of action of 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects.
For example, if the compound is used as an anticancer agent, it may inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine can be compared with other similar compounds in the pyridopyrimidine family:
2-Amino-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine: Lacks the methyl group at the 8-position, which may affect its chemical reactivity and biological activity.
8-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one:
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-amine: Features an amine group at the 2-position, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imine group, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
8-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-imine |
InChI |
InChI=1S/C9H11N3/c1-7-2-4-12-5-3-8(10)11-9(12)6-7/h2,4,6,10H,3,5H2,1H3 |
Clé InChI |
COSKOYJWGXKMJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=N)CCN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
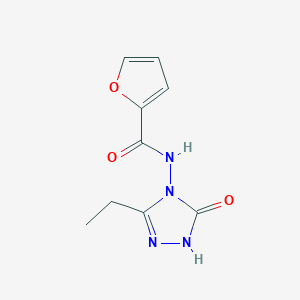


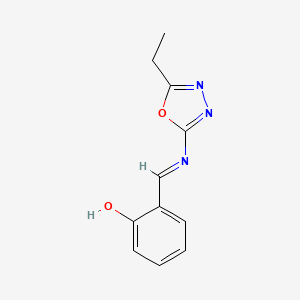
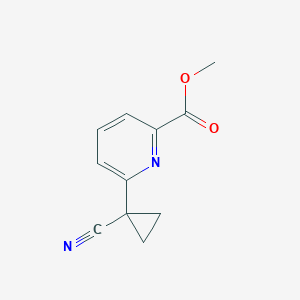
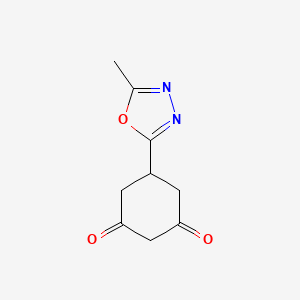
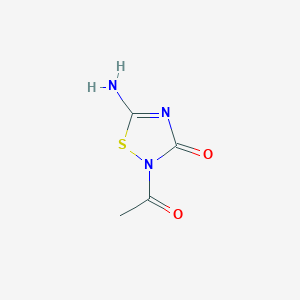


![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)

